2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
Description
2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a pyridopyrimidine dione derivative with an acetamide side chain. Its structure features a bicyclic pyrido[3,2-d]pyrimidine core substituted at position 3 with a phenethyl group and at position 1 with an N-(4-ethylphenyl)acetamide moiety.
Properties
CAS No. |
921549-83-9 |
|---|---|
Molecular Formula |
C25H24N4O3 |
Molecular Weight |
428.492 |
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O3/c1-2-18-10-12-20(13-11-18)27-22(30)17-29-21-9-6-15-26-23(21)24(31)28(25(29)32)16-14-19-7-4-3-5-8-19/h3-13,15H,2,14,16-17H2,1H3,(H,27,30) |
InChI Key |
CEVSWPNGDZJIMP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of this compound is the menin/MLL protein/protein interaction . Menin is a protein that plays a critical role in the development of leukemia, and MLL is a protein that regulates gene expression. The interaction between these two proteins is a key factor in the progression of certain types of cancer.
Mode of Action
This compound acts as an inhibitor of the menin/MLL protein/protein interaction . By binding to these proteins, it disrupts their interaction, which can lead to a decrease in the expression of genes that promote the growth of cancer cells.
Biological Activity
The compound 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide belongs to the class of pyrido[3,2-d]pyrimidines, which are recognized for their diverse biological activities. This article discusses the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of specific amines with diketones under controlled conditions to yield the desired pyrido[3,2-d]pyrimidine structure. The purity and yield can be optimized using modern techniques such as microwave-assisted synthesis or continuous flow reactors.
Anticancer Properties
Research has indicated that compounds within the pyrido[3,2-d]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrido[3,2-d]pyrimidine derivative | HCC827 (lung cancer) | 10.5 |
| Pyrido[3,2-d]pyrimidine derivative | A549 (lung cancer) | 15.7 |
| Pyrido[3,2-d]pyrimidine derivative | MCF-7 (breast cancer) | 12.3 |
These findings suggest that the compound may act through mechanisms involving the inhibition of key cellular pathways such as PI3K and Ras/MAPK signaling pathways .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. In vitro assays demonstrated that related derivatives had IC50 values in the micromolar range:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| AChE inhibitor | AChE | 90.1 |
| AChE inhibitor | BuChE | >1000 |
This indicates a selective inhibition profile that could be beneficial for treating conditions like Alzheimer's disease .
Antioxidant Activity
Another area of interest is the antioxidant activity of this compound. Studies have shown that certain derivatives exhibit significant antioxidant properties, with IC50 values comparable to established antioxidants like ascorbic acid:
| Compound | Antioxidant Activity (IC50 µg/mL) |
|---|---|
| Compound X | 18.17 ± 1.0 |
| Ascorbic Acid | 7.83 ± 0.5 |
These results suggest that the compound may help mitigate oxidative stress-related damage in cells .
Case Studies and Research Findings
Several studies have documented the biological activities of pyrido[3,2-d]pyrimidine derivatives:
- Anticancer Activity : A study evaluated a series of pyrido[3,2-d]pyrimidines against various cancer cell lines and found significant antiproliferative effects linked to structural modifications .
- Neuroprotective Effects : Research has indicated potential neuroprotective effects due to AChE inhibition, which could lead to therapeutic applications in neurodegenerative diseases .
- Antioxidant Properties : Compounds exhibiting strong antioxidant activities were identified through DPPH radical scavenging assays, highlighting their potential in preventing oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds from diverse sources are analyzed for comparative insights:
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()
- Core Structure: Thieno[2,3-d]pyrimidin-4-one fused with a pyrido ring, differing from the target’s pyrido[3,2-d]pyrimidine dione.
- Substituents: A phenylamino group at position 2 and a methyl group at position 7, compared to the target’s phenethyl (position 3) and 4-ethylphenyl acetamide.
- Physicochemical Properties :
- Synthesis : Acetylation of a precursor with acetyl chloride in pyridine (73% yield) .
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide ()
- Core Structure : Pyrimidine linked to a triazole, distinct from the target’s pyridopyrimidine dione.
- Physicochemical Properties :
- Characterization : HR-MS and HPLC-UV confirmed purity, a method applicable to the target compound .
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
- Core Structure: Chromenone-pyrazolo[3,4-d]pyrimidine hybrid, more complex than the target’s pyridopyrimidine.
- Substituents: Fluorophenyl and chromenone groups increase steric bulk and electron-withdrawing effects, contrasting with the target’s simpler phenethyl.
- Physicochemical Properties :
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide ()
- Core Structure : Dihydropyrimidin-6-one with a thioether linkage, simpler than the target’s fused system.
- Substituents: Phenoxy-phenyl group introduces ether functionality, differing from the target’s ethylphenyl acetamide.
- Physicochemical Properties :
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Efficiency : The target’s synthesis would likely require multi-step functionalization, similar to (73% yield) but more complex than (60% yield) .
- Solubility : The phenethyl and ethylphenyl groups in the target suggest lower aqueous solubility compared to ’s triazole-pyrimidine hybrid .
- Thermal Stability : High melting points in (302–304°C) correlate with extended conjugation, suggesting the target’s dioxo system may enhance stability but reduce synthetic accessibility .
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide?
The compound is typically synthesized via multi-step heterocyclic annulation. A general approach involves:
- Step 1 : Condensation of β-keto esters or ketene acetals with aminopyrimidine derivatives under reflux in polar aprotic solvents (e.g., NMP) at 120°C for 16–24 hours.
- Step 2 : Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate intermediates .
- Step 3 : Final coupling of the pyridopyrimidine core with substituted acetamides using nucleophilic substitution or amide bond formation . Yield optimization often requires adjusting stoichiometry, solvent polarity, and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
